molecular formula C18H28N2O2 B8751792 tert-Butyl 4-(benzyl(methyl)amino)piperidine-1-carboxylate

tert-Butyl 4-(benzyl(methyl)amino)piperidine-1-carboxylate

Cat. No. B8751792
M. Wt: 304.4 g/mol
InChI Key: QTWWJYNKEPAIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07405210B2

Procedure details

To a solution of N-benzylmethylamine (648 μL, 5.02 mmol) and 1-tert-butoxycarbonyl-4-piperidone (500 mg, 2.51 mmol) in THF (8 mL) was added sodium triacetoxyborohydride (798 mg, 3.76 mmol) followed by acetic acid (144 μL, 2.51 mmol) and the reaction stirred at rt for 40 h. Solvent was removed in vacuo and the residue partitioned between ethyl acetate (15 mL) and water (15 mL). The organic layer was washed with sodium bicarbonate solution (2×15 mL) then brine (2×20 mL), dried (MgSO4) and the solvent removed in vacuo. The crude material was purified by chromatography using ethyl acetate/petroleum ether (2:1) as the eluent to give the title compound as yellow oil. m/z (ES+)=305.32 [M+H]+.
Quantity
648 μL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
798 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
144 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([CH2:8][NH2:9])C1C=CC=CC=1.[C:10]([O:14][C:15]([N:17]1[CH2:22][CH2:21][C:20](=O)[CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:11].C(O[BH-](O[C:34](=O)[CH3:35])OC(=O)C)(=O)C.[Na+].[C:38](O)(=O)C.[CH2:42]1[CH2:46]O[CH2:44][CH2:43]1>>[C:10]([O:14][C:15]([N:17]1[CH2:22][CH2:21][CH:20]([N:9]([CH2:8][C:34]2[CH:35]=[CH:46][CH:42]=[CH:43][CH:44]=2)[CH3:38])[CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
648 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)CN
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
798 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
8 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
144 μL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at rt for 40 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (15 mL) and water (15 mL)
WASH
Type
WASH
Details
The organic layer was washed with sodium bicarbonate solution (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (2×20 mL), dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N(C)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.